molecular formula C14H13NO5S B14335656 (2-(4-Acetamidophenyl)phenyl) hydrogen sulfate CAS No. 108779-73-3

(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate

Cat. No.: B14335656
CAS No.: 108779-73-3
M. Wt: 307.32 g/mol
InChI Key: JONNKPJZTSYZJT-UHFFFAOYSA-N
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Description

(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate is an organic compound that features a sulfate group attached to a biphenyl structure with an acetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Acetamidophenyl)phenyl) hydrogen sulfate typically involves the sulfonation of 2-(4-acetamidophenyl)phenol. This reaction can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to ensure the selective formation of the hydrogen sulfate ester. The reaction is usually performed at low temperatures to prevent over-sulfonation and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group, yielding the corresponding phenol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfonic acids or quinones.

    Reduction: Phenols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(4-Acetamidophenyl)phenyl) hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The biphenyl structure allows for π-π stacking interactions, which can further stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Acetamidophenyl) phenyl carbonate
  • (2-Acetamidophenyl) hydrogen sulfate

Uniqueness

(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate is unique due to its specific substitution pattern and the presence of both an acetamido group and a sulfate ester. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

108779-73-3

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

[2-(4-acetamidophenyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C14H13NO5S/c1-10(16)15-12-8-6-11(7-9-12)13-4-2-3-5-14(13)20-21(17,18)19/h2-9H,1H3,(H,15,16)(H,17,18,19)

InChI Key

JONNKPJZTSYZJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)O

Origin of Product

United States

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